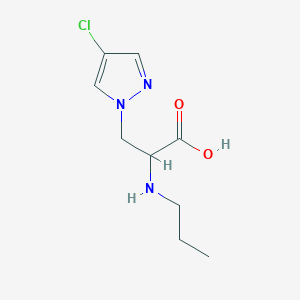

3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H14ClN3O2 |

|---|---|

Molekulargewicht |

231.68 g/mol |

IUPAC-Name |

3-(4-chloropyrazol-1-yl)-2-(propylamino)propanoic acid |

InChI |

InChI=1S/C9H14ClN3O2/c1-2-3-11-8(9(14)15)6-13-5-7(10)4-12-13/h4-5,8,11H,2-3,6H2,1H3,(H,14,15) |

InChI-Schlüssel |

MKKFQDQXGBTQNI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(CN1C=C(C=N1)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Amination: The chlorinated pyrazole is reacted with propylamine to introduce the propylamino group.

Carboxylation: Finally, the compound is carboxylated to form the propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

- Steric Effects: The compound’s branched structure (methyl and propylamino at position 2) may reduce binding efficiency to flat enzymatic pockets due to steric hindrance .

- Molecular Weight : The target compound’s higher molecular weight (~230.45 g/mol) compared to the methyl variant (188.61 g/mol) could influence membrane permeability and metabolic stability.

Biologische Aktivität

3-(4-Chloro-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and antitumor effects, supported by case studies and research findings.

- Chemical Name : this compound

- Molecular Formula : C10H13ClN4O2

- Molecular Weight : 244.69 g/mol

- CAS Number : 2407645-49-0

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit potent anti-inflammatory properties. For instance, compounds related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives inhibited TNF-α by up to 85% at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Some derivatives exhibited significant antibacterial activity, suggesting the potential of pyrazole scaffolds in developing new antimicrobial agents .

3. Antitumor Activity

The antitumor potential of pyrazole derivatives has been explored in various studies. One investigation found that certain compounds displayed cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism of action is believed to involve the induction of apoptosis in tumor cells .

Case Study 1: Anti-inflammatory Effects

In a study focusing on the synthesis of new pyrazole derivatives, researchers evaluated their effects on carrageenan-induced paw edema in rats. The results showed that specific derivatives significantly reduced swelling, comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Activity

A group of researchers synthesized a series of pyrazole compounds and tested them against Mycobacterium tuberculosis. Some compounds demonstrated promising antitubercular activity, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant strains .

Data Table: Summary of Biological Activities

| Activity Type | Test Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema model | Up to 85% inhibition of TNF-α at 10 µM |

| Antimicrobial | In vitro testing against bacterial strains | Significant activity against E. coli and S. aureus |

| Antitumor | Cytotoxicity assays on cancer cell lines | Induction of apoptosis observed in treated cells |

Q & A

Q. What are the key considerations for synthesizing 3-(4-Chloro-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid with high regioselectivity?

The synthesis typically involves a condensation/aza-Michael reaction sequence. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Reactions often require low temperatures (–20°C) to minimize side reactions, as seen in pyrazole-containing amino acid syntheses .

- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., from 2-propanol) are standard for isolating the pure compound .

Q. How can the molecular structure of this compound be experimentally validated?

Q. What are common impurities in synthesized batches, and how are they quantified?

Related pyrazole-propanoic acid derivatives (e.g., methyl ester byproducts) are typical impurities. Analytical methods include:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for separation .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes impurities based on exact mass differences (e.g., +14 Da for methyl ester analogs) .

Advanced Research Questions

Q. How do reaction conditions influence the compound’s biological activity?

Subtle changes in synthesis (e.g., solvent polarity, pH) can alter the compound’s conformation, impacting its interaction with biological targets. For example:

- pH-dependent tautomerism : The pyrazole ring’s tautomeric state (1H vs. 2H) affects hydrogen-bonding capacity with enzymes like cyclooxygenase-2 .

- Solvent residues : Trace DMF in the final product may artificially enhance solubility in biochemical assays, requiring dialysis or lyophilization for accurate activity measurements .

Q. What computational strategies are used to predict this compound’s mechanism of action?

- Molecular docking : Simulate binding to target proteins (e.g., GABA receptors) using software like AutoDock Vina. Focus on the propylamino group’s role in forming hydrophobic interactions .

- MD simulations : Assess stability of the compound-enzyme complex over 100-ns trajectories to identify critical binding residues .

Q. How can contradictory data on its antimicrobial activity be resolved?

Discrepancies in MIC (minimum inhibitory concentration) values across studies may arise from:

- Strain variability : Test against standardized bacterial strains (e.g., ATCC controls) .

- Synergistic effects : Co-administer with adjuvants (e.g., β-lactamase inhibitors) to isolate the compound’s direct activity .

- Metabolic stability : Use liver microsome assays to rule out rapid degradation in certain media .

Q. What strategies optimize this compound’s pharmacokinetics for in vivo studies?

- Prodrug modification : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in plasma .

- Formulation : Encapsulate in PEGylated liposomes to prolong half-life, as demonstrated for structurally similar pyrazole derivatives .

Methodological Tables

Table 1: Key Spectroscopic Data for Structural Validation

Table 2: Common Impurities and Detection Methods

| Impurity | Molecular Feature | Analytical Method | Reference |

|---|---|---|---|

| Methyl ester analog | +14 Da (esterification) | HRMS, HPLC | |

| 4-Bromo-pyrazole isomer | Bromine substitution at pyrazole C4 | X-ray diffraction, NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.